2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the acetylation of indole derivatives followed by amide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)acetylglycine
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-indol-1-ylethyl)acetamide |
InChI |
InChI=1S/C22H21N3O2/c1-16(26)19-14-25(21-9-5-3-7-18(19)21)15-22(27)23-11-13-24-12-10-17-6-2-4-8-20(17)24/h2-10,12,14H,11,13,15H2,1H3,(H,23,27) |
InChI Key |
LBEMCSTZWCGCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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